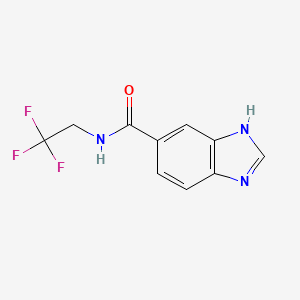

N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide

Descripción general

Descripción

N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide, also known as Trifluorobenzamide (TFB), is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a small molecule with a molecular weight of 209.2 g/mol and a melting point of 115°C. TFB is a colorless solid at room temperature and is soluble in water, methanol, and ethanol. It has been used in the synthesis of various organic compounds, and its potential applications in the fields of biology and medicine have been explored.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modifications

N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide is a compound that can participate in various chemical reactions due to its functional groups. For instance, the reactions of N-thiobenzoyl-α-amino-acids with trifluoroacetic anhydride can lead to the formation of 5-(2'-Benzamidoacyloxy)thiazoles, demonstrating the reactivity of similar carboxamide structures under specific conditions (Barrett, 1978). These reactions underline the potential of this compound in synthetic organic chemistry and its ability to be a precursor or intermediate in synthesizing complex molecules.

Catalytic Activities and Biological Applications

The catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids has led to the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, showcasing the versatility of carboxamide derivatives in producing compounds with significant antimicrobial and antioxidant activities (Sindhe et al., 2016). This indicates that derivatives like this compound could be explored for their biological activities, potentially leading to new therapeutic agents.

Material Science and Molecular Design

In material science, the structural properties of compounds like this compound can be instrumental. The study on supramolecular packing motifs, which involves the self-assembly of aryl rings into π-stacks surrounded by a triple helical network of hydrogen bonds, can provide insights into the design of new materials with novel properties (Lightfoot et al., 1999). Such structural understanding can aid in the development of materials with specific functionalities, including those for electronic, photonic, or catalytic applications.

Anticancer Research

In the realm of medicinal chemistry, derivatives similar to this compound have been explored for their anticancer activities. The synthesis and biological evaluation of novel N-(ferrocenylmethyl)benzene-carboxamide derivatives, for instance, have demonstrated cytotoxic effects against breast cancer cell lines, hinting at the potential anticancer applications of structurally related compounds (Kelly et al., 2007). This underscores the importance of carboxamide derivatives in the development of new anticancer agents, with the possibility of this compound being a candidate for further investigation.

Mecanismo De Acción

Target of Action

The primary target of N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites . GABA is a major inhibitory neurotransmitter in the central nervous system, and its receptors play a crucial role in maintaining the balance between neuronal excitation and inhibition.

Mode of Action

this compound acts as a non-competitive antagonist of the GABA-gated chloride channel When this compound is bound to the receptor, it changes the receptor’s conformation in a way that inhibits the opening of the chloride channel, even in the presence of gaba . This inhibition causes a paralytic action in the target organism, leading to death .

Biochemical Pathways

It is known that the compound’s action on the gaba receptor disrupts the normal functioning of the nervous system in the target organism, leading to paralysis and death .

Pharmacokinetics

The introduction of the trifluoromethyl group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .

Result of Action

The primary result of the action of this compound is the paralysis and subsequent death of the target organism. This is due to the compound’s inhibitory effect on the GABA-gated chloride channel, which disrupts the normal functioning of the nervous system .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the development mode of the transportation industry has shifted from the extensive input growth relying on factors to the growth of total factor productivity . .

Propiedades

IUPAC Name |

N-(2,2,2-trifluoroethyl)-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3O/c11-10(12,13)4-14-9(17)6-1-2-7-8(3-6)16-5-15-7/h1-3,5H,4H2,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWYGOIDMQQMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCC(F)(F)F)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

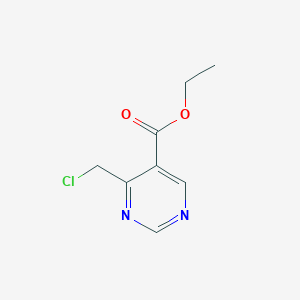

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

(propan-2-yl)amine](/img/structure/B1517330.png)

![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1517338.png)

![2-Benzylimidazo[1,2-a]pyridine](/img/structure/B1517345.png)